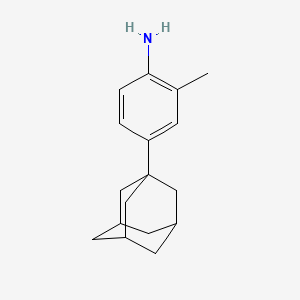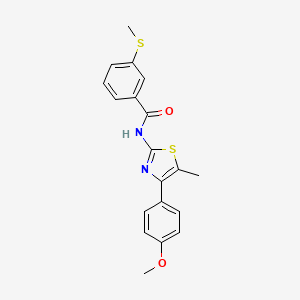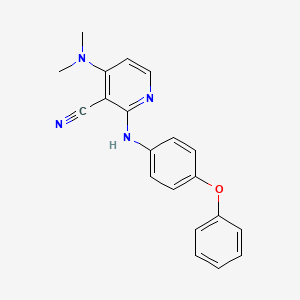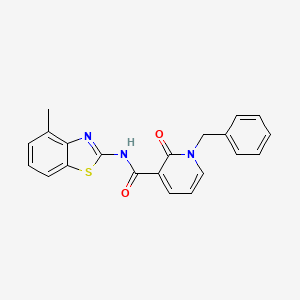
4-Adamantan-1-yl-2-methyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Adamantan-1-yl-2-methyl-phenylamine” is a chemical compound that belongs to the class of adamantane derivatives . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which makes it a versatile building block for the synthesis of a wide variety of chemical compounds, including pharmaceuticals and polymers .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of extensive research. The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique due to their cage-like structure. This structure is responsible for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis
The chemical reactions of adamantane derivatives are diverse and depend on their structure. The Chan–Lam coupling, a method for C sp 2–N bond formation, is commonly used in the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their unique structure. They are known for their high reactivity, which makes them useful as starting materials for the synthesis of various compounds .Wissenschaftliche Forschungsanwendungen
Anticancer and Analgesic Activities
4-Adamantan-1-yl-2-methyl-phenylamine derivatives have been synthesized and evaluated for their σ-receptor binding affinity, anticancer activity, and potential analgesic properties. These compounds exhibit significant antiproliferative activity against various cancer cell lines, including pancreas, prostate, leukemia, and ovarian cancers. The most notable compound in this category, demonstrating in vivo anticancer profiles and apoptosis induction, also suggested antimetastatic and analgesic activities in animal models (Riganas et al., 2012).
Advanced Polymer Materials
Adamantane derivatives have been utilized in the synthesis of electroactive aromatic polyamides and polyimides, offering novel materials with promising electrical and optical properties. These polymers, characterized by high thermal stability and unique electrochromic features, are amorphous and soluble in certain polar solvents, making them suitable for applications in electronic devices and materials science (Hsiao et al., 2009).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and shown to possess in vitro antimicrobial activities against pathogenic bacteria and the fungus Candida albicans. Furthermore, some of these compounds demonstrated in vivo hypoglycemic activity in diabetic rats, indicating potential applications in treating diabetes and infections (Al-Wahaibi et al., 2017).
Liquid Crystal and Vitrification Applications
Utilizing adamantane as an excluded-volume core, researchers have synthesized liquid crystalline and amorphous molecular systems. These systems are capable of vitrification and exhibit unique mesophases, which could be beneficial for developing new liquid crystal displays and storage materials (Chen et al., 1995).
Reactivity and Adsorption Behavior
Studies on adamantane derivatives have also focused on their reactivity properties, adsorption behavior, and potential as pharmaceutical agents. For example, the reactivity and adsorption behavior of 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT) were investigated, providing insights into its stability and interaction with biological molecules, which could influence its pharmaceutical applications (Al-Ghulikah et al., 2021).
Safety and Hazards
The safety and hazards associated with adamantane derivatives depend on their specific structure and properties. For example, some adamantane derivatives are classified as combustible liquids and may cause an allergic skin reaction . They may also cause serious eye damage and are suspected of causing genetic defects .
Zukünftige Richtungen
The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-11-4-15(2-3-16(11)18)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALXUTWUMWNAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)



![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)


![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)